Tris[4'-(2-thienyl)-4-biphenylyl]amine

Hole transport mobility Perovskite solar cells Time-of-flight

Tris[4'-(2-thienyl)-4-biphenylyl]amine (CAS 1092356-36-9; synonym TPTPA) is a C₃-symmetric triarylamine small molecule with the formula C₄₈H₃₃NS₃ and a molecular weight of 719.98 g·mol⁻¹. It belongs to the class of amorphous molecular materials designed for optoelectronic applications, where it functions as an electron donor and hole transport layer (HTL).

Molecular Formula C48H33NS3
Molecular Weight 719.98
CAS No. 1092356-36-9
Cat. No. B2452987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[4'-(2-thienyl)-4-biphenylyl]amine
CAS1092356-36-9
Molecular FormulaC48H33NS3
Molecular Weight719.98
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CS6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CS9
InChIInChI=1S/C48H33NS3/c1-4-46(50-31-1)40-13-7-34(8-14-40)37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)35-9-15-41(16-10-35)47-5-2-32-51-47)45-29-23-39(24-30-45)36-11-17-42(18-12-36)48-6-3-33-52-48/h1-33H
InChIKeySTWJEWBEHUGXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tris[4'-(2-thienyl)-4-biphenylyl]amine (TPTPA): A High-Mobility Triarylamine Hole Transport Material for Perovskite, OPV, and OLED Applications


Tris[4'-(2-thienyl)-4-biphenylyl]amine (CAS 1092356-36-9; synonym TPTPA) is a C₃-symmetric triarylamine small molecule with the formula C₄₈H₃₃NS₃ and a molecular weight of 719.98 g·mol⁻¹ . It belongs to the class of amorphous molecular materials designed for optoelectronic applications, where it functions as an electron donor and hole transport layer (HTL). TPTPA is characterized by a triphenylamine core connected to three peripheral 4-(thiophen-2-yl)phenyl arms via biphenyl linkers [1]. This extended π-conjugated architecture, coupled with a high melting point of ~272 °C and glass-transition temperature (Tg) of 83 °C, enables vacuum thermal deposition of stable amorphous thin films with exceptionally high hole drift mobility—among the highest reported for neat organic molecular films [2].

Why Tris[4'-(2-thienyl)-4-biphenylyl]amine (TPTPA) Cannot Be Replaced by Generic Triarylamine or Spiro-Based Hole Transporters


Generic substitution of TPTPA with other triarylamine hole transport materials (HTMs)—such as Spiro-OMeTAD, NPB, TAPC, or the simpler analog Tris[4-(2-thienyl)phenyl]amine (TTPA)—is not scientifically sound because TPTPA's unique 4-biphenylyl spacer between the central amine and each thienyl group simultaneously delivers (i) an intrinsic neat-film hole drift mobility approximately 700-fold higher than Spiro-OMeTAD (~7 × 10⁻³ vs. ~1 × 10⁻⁵ cm² V⁻¹ s⁻¹) [1], (ii) a horizontal molecular orientation in vacuum-deposited films that maximizes in-plane charge transport [1], and (iii) a glass-transition temperature sufficient to maintain amorphous film morphology under device operation without the hygroscopic p-dopants (e.g., Li-TFSI) required by Spiro-OMeTAD [2]. The closest structural analog, TTPA (CAS 142807-63-4), which substitutes a phenyl for the biphenylyl linker, exhibits a hole mobility at least 15-fold lower than TPTPA (6.4 × 10⁻⁴ vs. 1.0 × 10⁻² cm² V⁻¹ s⁻¹) [3]. These quantitative gaps in charge-transport performance mean that device architectures optimized for TPTPA cannot achieve equivalent fill factor, short-circuit current density, or power conversion efficiency when a structurally related but lower-mobility alternative is simply swapped in.

Tris[4'-(2-thienyl)-4-biphenylyl]amine (TPTPA): Quantified Differentiation Evidence vs. Spiro-OMeTAD, TTPA, and Other Triarylamine HTMs


Neat-Film Hole Drift Mobility: TPTPA Outperforms Spiro-OMeTAD by ~700× and Doped NPB by ~10×

In the 2017 Nano Energy study by Chen et al., the hole drift mobility of a vacuum-deposited neat TPTPA film was measured by the time-of-flight (ToF) method as 7 × 10⁻³ cm² V⁻¹ s⁻¹, attributed to horizontal molecular stacking that shortens the hole-hopping distance [1]. This is approximately 700 times higher than the neat-film mobility of Spiro-OMeTAD (~1 × 10⁻⁵ cm² V⁻¹ s⁻¹) cited in the same publication [1]. Upon doping TPTPA with 35 vol% MoO₃, the mobility further increases to a record-high 3.6 × 10⁻² cm² V⁻¹ s⁻¹ for molecular HTMs [1]. For context, conventional amorphous HTMs such as NPB exhibit mobilities in the range of (2–4) × 10⁻⁴ cm² V⁻¹ s⁻¹ [2], making even the neat TPTPA film at least one order of magnitude superior.

Hole transport mobility Perovskite solar cells Time-of-flight Amorphous molecular materials

Structural Analog Head-to-Head: TPTPA vs. Tris[4-(2-thienyl)phenyl]amine (TTPA) – The Biphenyl Spacer Multiplies Hole Mobility by ≥15×

TPTPA and TTPA (Tris[4-(2-thienyl)phenyl]amine, CAS 142807-63-4) differ only by the insertion of an additional phenyl ring in each arm (biphenylyl vs. phenyl linker). This seemingly minor structural modification produces a dramatic mobility enhancement. TPTPA exhibits a hole drift mobility of 1.0 × 10⁻² cm² V⁻¹ s⁻¹ at 293 K and 1.0 × 10⁵ V cm⁻¹, as reported by Kageyama et al. [1], whereas TTPA shows a mobility of only 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹ under the same electric field—but measured at a much lower temperature of 193 K [2]. Even accounting for the temperature difference (mobility typically increases with temperature in hopping transport), the ≥15-fold gap represents a structurally driven advantage. Additionally, TPTPA has a higher Tg (83 °C vs. 70 °C for TTPA), indicating superior morphological stability of the amorphous glass [1][2].

Triarylamine HTM design Biphenyl spacer effect Amorphous glass Structure-property relationship

Perovskite Solar Cell Power Conversion Efficiency: TPTPA Achieves 17–18% PCE Without Hygroscopic Li-Salt Dopants Required by Spiro-OMeTAD

In perovskite solar cells (PSCs), the HTL is a critical determinant of both efficiency and long-term stability. Chen et al. demonstrated that TPTPA-based PSCs achieve power conversion efficiencies (PCE) of 17.1% (inverted structure, 10 nm neat TPTPA HTL) and 18.0% (normal structure, MoO₃-doped TPTPA HTL) [1]. These values are comparable to the 17–20% PCE range typically reported for Spiro-OMeTAD-based devices. However, Spiro-OMeTAD requires extrinsic p-doping with hygroscopic lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and prolonged oxygen exposure to reach usable conductivities, which introduces moisture sensitivity and degrades long-term operational stability [1]. TPTPA, by contrast, delivers competitive PCE with either an undoped neat film or a stable MoO₃ dopant that does not attract moisture [1].

Perovskite photovoltaics Hole transport layer Power conversion efficiency Device stability

Singlet Exciton Fission Sensitization: TPTPA Enables EQE Doubling (12.8% → 27.6%) in Bilayer OPVs—A Functionality Not Demonstrated with Spiro-OMeTAD or NPB

TPTPA has been validated as an effective singlet exciton donor in bilayer organic photovoltaic (OPV) cells that exploit singlet exciton fission for quantum efficiency enhancement. Reusswig et al. (2012) paired a TPTPA donor layer with a rubrene (5,6,11,12-tetraphenylnaphthacene) singlet fission layer and demonstrated that the external quantum efficiency (EQE) of the TPTPA channel increased from 12.8% to 27.6%—a 2.16-fold enhancement—attributed to the fission of singlets generated in TPTPA into two triplet excitons in rubrene [1]. This de-coupling of photon absorption, exciton diffusion, and singlet fission is a specific device architecture enabled by TPTPA's suitable HOMO level (~5.4 eV) and its compatibility with vacuum co-deposition alongside rubrene [1]. Common alternative HTMs such as Spiro-OMeTAD or NPB have not been demonstrated in this singlet-fission-sensitizer configuration.

Singlet exciton fission Organic photovoltaics External quantum efficiency Exciton management

OLED Blue Emission with High Outcoupling Efficiency: TPTPA Delivers ~11,000 cd/m² Luminance and 34% Light Outcoupling Efficiency in Undoped Devices

TPTPA functions simultaneously as a hole transport layer and a blue fluorescent emitter in OLEDs, simplifying device architecture. Oshiro et al. (2012) reported that undoped TPTPA OLEDs achieve a maximum luminance of approximately 11,000 cd m⁻² and a relatively high light outcoupling efficiency of approximately 34%, attributed to the high hole drift mobility (μ = 1.0 × 10⁻² cm² V⁻¹ s⁻¹) and good carrier balance [1]. When a red phosphorescent dopant was introduced into the TPTPA host, the luminance decreased to ~2,000 cd m⁻² due to reduced hole current, but the device architecture demonstrated the versatility of TPTPA as both emissive and transport material [1]. In comparison, conventional NPB-based blue OLEDs typically require a separate emissive layer and exhibit lower outcoupling efficiencies without external light-extraction structures.

Organic light-emitting diodes Blue fluorescence Hole transport emitter Light outcoupling efficiency

Amorphous Glass Stability: TPTPA Tg of 83 °C Surpasses TTPA (70 °C) and Enables Sublimation Purification for High Batch-to-Batch Reproducibility

TPTPA forms a stable amorphous glass with a glass-transition temperature (Tg) of 83 °C, as determined by differential scanning calorimetry (DSC), and can be purified by thermal gradient sublimation at least twice to ensure high purity and batch-to-batch reproducibility [1][2]. This Tg is 13 °C higher than that of the structurally simpler analog TTPA (Tg = 70 °C) [3], indicating superior resistance to thermally induced crystallization during device operation. The Nano Energy study by Chen et al. explicitly notes that TPTPA was purified by repeated gradient sublimation to guarantee film quality and reproducible device performance [2]. The high melting point of 272 °C further underscores the thermal robustness of TPTPA relative to many common organic HTMs that soften or decompose at lower temperatures.

Glass-transition temperature Amorphous film stability Thermal gradient sublimation Material purification

Tris[4'-(2-thienyl)-4-biphenylyl]amine (TPTPA): Evidence-Backed Application Scenarios for Scientific Procurement and Device Engineering


High-Efficiency Perovskite Solar Cells Requiring Dopant-Free or MoO₃-Doped Hole Transport Layers with ≥17% PCE

TPTPA is ideally suited as a vacuum-deposited hole transport layer (HTL) in both normal (n-i-p) and inverted (p-i-n) perovskite solar cells. The Nano Energy study demonstrates stabilized PCEs of 17.1% (inverted, 10 nm neat TPTPA) and 18.0% (normal, MoO₃-doped TPTPA), matching the performance of Spiro-OMeTAD-based devices while avoiding hygroscopic Li-TFSI dopants [1]. The horizontal molecular orientation of vacuum-deposited TPTPA films maximizes in-plane hole transport, enabling the use of thicker HTLs (advantageous for preventing cathode penetration in rough perovskite layers) without fill-factor degradation [1]. For procurement, TPTPA should be specified at ≥97% purity (HPLC) with sublimation-grade certification to ensure reproducible device performance.

Organic Photovoltaic Cells Exploiting Singlet Exciton Fission for EQE Enhancement Beyond the Single-Junction Limit

TPTPA has been experimentally validated as a singlet exciton donor material in bilayer OPV architectures that incorporate a rubrene singlet fission layer. The TPTPA/rubrene/C₆₀ cell architecture demonstrated a 2.16-fold EQE enhancement (12.8% → 27.6%) by decoupling photon absorption in TPTPA from singlet fission in rubrene [2]. This application scenario is unique to donor materials with a HOMO level appropriately aligned with the rubrene singlet (~2.2 eV) and triplet (~1.1 eV) energies. No equivalent demonstration exists for Spiro-OMeTAD, NPB, or TAPC in this fission-sensitizer configuration, making TPTPA a necessary procurement for research groups pursuing sub-bandgap OPV strategies.

Simplified Blue OLED Architectures Using a Single Bifunctional Emissive and Hole-Transporting Layer

TPTPA's intrinsic blue fluorescence (PL peak ~554 nm in solution; HOMO ~5.5 eV, LUMO ~3.1 eV) combined with its high hole drift mobility (1.0 × 10⁻² cm² V⁻¹ s⁻¹) enables single-layer or simplified bilayer OLED structures where TPTPA serves simultaneously as the blue emitter and hole transport material [3]. Undoped TPTPA OLEDs achieve a maximum luminance of ~11,000 cd m⁻² and a light outcoupling efficiency of ~34% [3]. This bifunctionality reduces the number of organic layers and vacuum deposition steps compared to conventional NPB/emitter/ETL multi-layer stacks, offering a cost and complexity advantage for prototype and pilot-line OLED fabrication.

Planar pn-Heterojunction Organic Photovoltaics Using TPTPA as a High-Mobility Amorphous Donor Paired with C₆₀ or C₇₀ Acceptors

In conventional planar pn-heterojunction OPVs, TPTPA paired with C₆₀ or C₇₀ as the electron acceptor delivers fill factors of 0.66–0.71 and PCEs of 1.7–2.2% under AM 1.5G illumination [4]. While these PCE values are modest compared to modern bulk-heterojunction systems, the high fill factor is a direct consequence of TPTPA's hole mobility, which is the highest level among amorphous molecular donor materials [4]. This application scenario is particularly relevant for fundamental studies of charge generation and transport in well-defined planar donor-acceptor junctions, where a high-mobility, non-absorbing donor (TPTPA is transparent in the visible region [5]) is required to isolate acceptor photophysics.

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